Losmapimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Losmapimod, also known as GW856553, is a drug candidate that has been investigated for its potential therapeutic effects in various conditions. Its primary mechanism of action involves inhibiting an enzyme called p38 mitogen-activated protein kinase (p38 MAPK) . This enzyme plays a crucial role in inflammatory processes and cellular stress responses.

Chronic Pain

Losmapimod was initially explored as a treatment for chronic pain. Studies suggest that p38 MAPK signaling contributes to pain perception . However, clinical trials for chronic pain management did not yield significant positive results .

Cardiovascular Disease

Research has investigated losmapimod's potential application in cardiovascular disease due to its anti-inflammatory properties. The p38 MAPK pathway is implicated in the development and progression of atherosclerosis, a condition characterized by plaque buildup in arteries . While some studies showed promise, others failed to demonstrate a clear benefit for reducing major cardiovascular events .

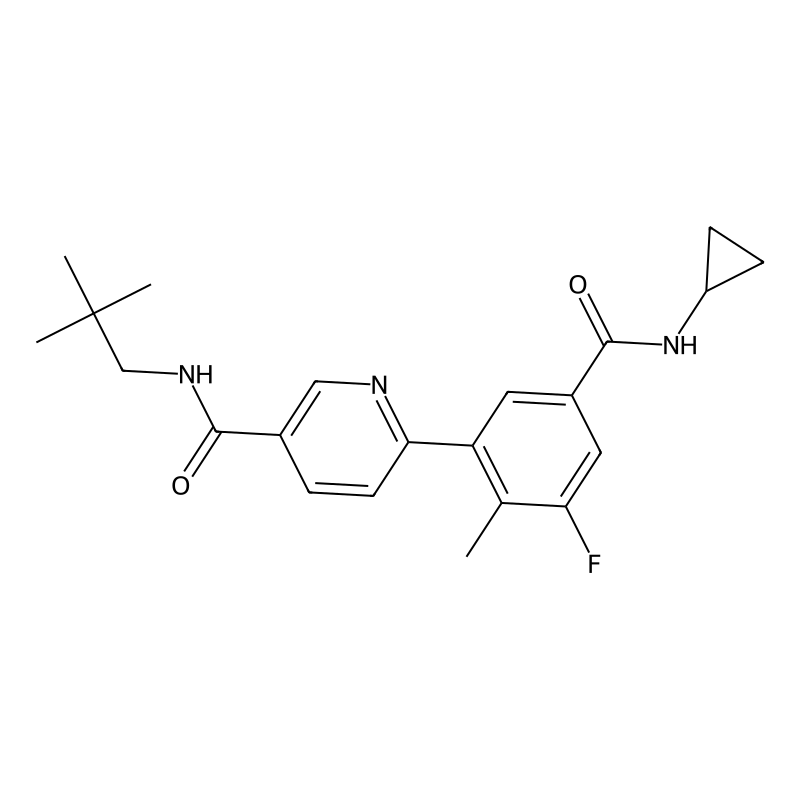

Losmapimod is an investigational small molecule drug, identified by its chemical formula C22H26FN3O2 and a molar mass of approximately 383.467 g/mol. It functions primarily as a selective inhibitor of p38α/β mitogen-activated protein kinases (MAPKs), which play critical roles in cellular responses to stress, inflammation, and apoptosis. Losmapimod was initially developed by GlaxoSmithKline and has undergone extensive clinical trials for various conditions, including chronic obstructive pulmonary disease and major depressive disorder, but has not demonstrated significant efficacy in these applications. Currently, it is being explored for the treatment of facioscapulohumeral muscular dystrophy (FSHD) due to its potential to modulate DUX4 expression, a factor implicated in the pathogenesis of this genetic disorder .

Losmapimod's mechanism of action in FSHD is still being elucidated, but it is believed to involve several steps []:

- Inhibition of p38 MAPK: Losmapimod binds to and inhibits the activity of p38α/β MAPKs.

- Modulation of DUX4 expression: Inhibition of p38 MAPK reduces the expression of DUX4, a protein that contributes to muscle cell death in FSHD.

- Reduced inflammation: p38 MAPK is also involved in inflammatory pathways. Losmapimod's inhibitory effect may help reduce inflammation in FSHD muscle tissue.

While the exact details are being investigated, this mechanism suggests losmapimod could slow disease progression in FSHD.

Losmapimod acts by competitively binding to the ATP-binding site of p38 MAPK, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in inflammatory responses and cellular stress pathways. The primary chemical reaction can be summarized as follows:

- Binding Reaction:This complex formation leads to the inhibition of p38 MAPK activity, subsequently affecting various signaling pathways that are crucial for inflammation and cell survival.

The synthesis of losmapimod involves several key steps that typically include:

- Formation of the Core Structure: The initial step usually involves creating a substituted aniline derivative.

- Cyclization: This step forms the bicyclic structure that is characteristic of losmapimod.

- Fluorination: Introduction of the fluorine atom at specific positions to enhance biological activity.

- Final Modifications: Additional functional groups are introduced to optimize pharmacokinetic properties.

Losmapimod has been investigated for various medical applications:

- Facioscapulohumeral Muscular Dystrophy: The most recent focus has been on its potential to treat FSHD by inhibiting DUX4 expression.

- Chronic Obstructive Pulmonary Disease: Initially explored but later discontinued due to lack of efficacy.

- Cardiovascular Diseases: Studied for its cardioprotective effects post-myocardial infarction.

- Major Depressive Disorder: Investigated based on the link between inflammation and depression but did not yield positive results .

Interaction studies have shown that losmapimod selectively inhibits p38α/β MAPKs without significantly affecting other MAPK pathways such as ERK or JNK. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Furthermore, losmapimod's pharmacokinetics indicate good oral bioavailability with a favorable safety profile across various studies involving more than 3,600 subjects .

Losmapimod belongs to a class of compounds that inhibit p38 MAPK activity. Here are some similar compounds along with a comparison highlighting losmapimod's uniqueness:

| Compound Name | Mechanism | Clinical Status | Unique Features |

|---|---|---|---|

| SB 203580 | p38 MAPK inhibitor | Preclinical | Early-stage development; broad application scope |

| VX-745 | p38 MAPK inhibitor | Discontinued | Focused on inflammatory diseases; failed in trials |

| RWJ 67657 | p38 MAPK inhibitor | Discontinued | Evaluated for rheumatoid arthritis; limited success |

| Losmapimod | Selective p38α/β MAPK inhibitor | Investigational | Specific targeting of DUX4 in FSHD; extensive clinical data |

Losmapimod's unique focus on DUX4 modulation in FSHD differentiates it from other p38 MAPK inhibitors that have broader but less targeted applications .

p38 MAPK Isoform Selectivity (α/β Inhibition)

Losmapimod demonstrates highly selective inhibition of the p38 mitogen-activated protein kinase alpha and beta isoforms, exhibiting exceptional potency with an enzyme inhibition concentration of 2.6 nanomolar against p38α in biochemical assays [1]. The molecular basis for this selectivity lies in the structural similarities between p38α and p38β isoforms, which share 75% overall amino acid sequence identity and approximately 90% identity within their adenosine triphosphate binding sites [2] [3]. This high degree of homology enables losmapimod to effectively target both isoforms through a common binding mechanism.

The selectivity profile of losmapimod is fundamentally determined by the gatekeeper residue at position 106, where both p38α and p38β contain a threonine residue [4]. This small amino acid creates accessibility to a hydrophobic pocket that is essential for Type I inhibitor binding. In contrast, p38γ and p38δ isoforms possess a significantly larger methionine residue at the corresponding gatekeeper position, which sterically prevents losmapimod binding and renders these isoforms resistant to inhibition [5] [4]. The gatekeeper threonine in p38α and p38β allows losmapimod to exploit the hydrophobic binding pocket, achieving both high affinity and isoform selectivity [5].

Clinical studies have confirmed the functional relevance of this dual α/β selectivity. In human trials, losmapimod treatment resulted in dose-dependent inhibition of heat shock protein 27 phosphorylation, a downstream biomarker of p38 pathway activity, demonstrating effective target engagement of both p38α and p38β isoforms in vivo [6] [7]. The tissue distribution patterns further support the therapeutic rationale, as p38α is ubiquitously expressed while p38β shows preferential expression in heart and skeletal muscle, making dual inhibition particularly relevant for cardiovascular and muscular dystrophy applications [3] [8].

Structural Basis of ATP-Binding Site Competition

Losmapimod functions as a competitive adenosine triphosphate inhibitor through direct binding to the enzymatic active site of p38 mitogen-activated protein kinase [9]. The structural mechanism involves specific molecular interactions within the adenosine triphosphate binding cleft, which is formed at the interface between the amino-terminal and carboxyl-terminal domains of the kinase [10]. High-resolution crystallographic studies have revealed that the adenosine triphosphate binding site in inactive p38 adopts a malformed configuration with altered domain separation compared to other mitogen-activated protein kinases, providing a structural basis for selective inhibitor binding [10].

The primary binding interaction occurs through hydrogen bond formation between the pyridyl nitrogen of losmapimod and the main chain amido nitrogen of methionine 109 in the hinge region, analogous to the interaction made by the adenine nucleotide of adenosine triphosphate [11]. This hinge region interaction is critical for inhibitor potency and represents a conserved binding mode among Type I kinase inhibitors. The methionine 109 residue undergoes conformational displacement upon losmapimod binding, contributing to the stabilization of the inhibitor-enzyme complex [12].

Additional structural determinants include the conserved aspartic acid-phenylalanine-glycine motif (amino acids 168-170), which serves as a structural anchor for inhibitor binding and undergoes conformational changes that stabilize the inactive kinase conformation [13]. The activation loop, normally positioned to allow substrate access in the active enzyme, is displaced by losmapimod binding, effectively blocking substrate recognition and preventing catalytic activity [10]. The hydrophobic pocket accessed through the small threonine gatekeeper residue provides secondary binding interactions that enhance both affinity and selectivity relative to other kinase families [4].

The competitive nature of losmapimod inhibition is evidenced by its ability to displace adenosine triphosphate from the binding site, with inhibition kinetics consistent with direct competition for the same binding pocket [9]. This mechanism explains the rapid onset of pharmacological activity observed in clinical studies, where losmapimod effects on downstream biomarkers are detectable within hours of administration [6].

Downstream Signaling Modulation (Cytokine Suppression, HSP27 Phosphorylation)

Losmapimod exerts its anti-inflammatory effects through comprehensive modulation of p38 mitogen-activated protein kinase downstream signaling cascades, with particular impact on cytokine production and heat shock protein 27 phosphorylation [6]. The primary mechanism involves inhibition of mitogen-activated protein kinase-activated protein kinase-2 and mitogen-activated protein kinase-activated protein kinase-3, which are direct substrates of p38 and serve as critical intermediates in inflammatory signaling [14].

Heat shock protein 27 phosphorylation represents a well-established biomarker of p38 pathway activity, with losmapimod demonstrating potent suppression of phosphorylation at serine residues 15, 78, and 82 [14] [15]. Serine 82 serves as the major phosphorylation site, followed by serine 78 and serine 15 as minor sites [15]. Clinical studies have consistently demonstrated significant reduction in phosphorylated heat shock protein 27 levels within 3 to 6 hours of losmapimod administration, providing pharmacodynamic evidence of target engagement [6] [7]. This phosphorylation suppression has functional consequences for actin cytoskeleton regulation and cellular stress responses, contributing to the overall therapeutic effects [16].

Cytokine suppression by losmapimod occurs through multiple post-transcriptional mechanisms rather than primarily affecting messenger ribonucleic acid transcription [17] [18]. For tumor necrosis factor alpha, losmapimod blocks protein synthesis through translational control mechanisms involving the 3-prime untranslated region of the messenger ribonucleic acid, without significantly altering steady-state messenger ribonucleic acid levels [19]. This mechanism is mediated through mitogen-activated protein kinase-activated protein kinase-2-dependent pathways that regulate messenger ribonucleic acid stability and translation [18].

Interleukin-6 production is similarly suppressed through post-transcriptional mechanisms, although the specific effects vary between different macrophage cell types [17]. Studies have demonstrated that losmapimod treatment results in marked reduction of interleukin-6 production in certain macrophage populations while showing differential effects in others, suggesting cell-type-specific regulatory mechanisms [17]. The suppression occurs at both messenger ribonucleic acid and protein levels, indicating multiple points of regulation within the interleukin-6 synthesis pathway [20].

High-sensitivity C-reactive protein, an acute-phase inflammatory marker, shows significant reduction following losmapimod treatment, with effects becoming apparent within 24 to 72 hours and reflecting the overall anti-inflammatory impact of p38 pathway inhibition [6] [21]. In clinical trials, losmapimod treatment resulted in significant suppression of high-sensitivity C-reactive protein levels compared to placebo, demonstrating clinically relevant anti-inflammatory activity [22] [6].

Cross-Talk with JNK and ERK Pathways

The mitogen-activated protein kinase network exhibits complex interconnections that influence the therapeutic response to selective p38 inhibition, with significant cross-talk occurring between p38, c-Jun amino-terminal kinase, and extracellular signal-regulated kinase pathways [23] [24]. Understanding these pathway interactions is crucial for predicting both therapeutic efficacy and potential resistance mechanisms to losmapimod treatment.

Cross-talk between p38 and c-Jun amino-terminal kinase pathways demonstrates negative correlation patterns, where inhibition of p38 signaling can lead to compensatory activation of c-Jun amino-terminal kinase [25] [23]. This compensatory mechanism has been observed in various cell types and may contribute to treatment resistance or incomplete therapeutic responses. Studies have shown that combined inhibition of both p38 and c-Jun amino-terminal kinase pathways produces enhanced therapeutic effects compared to single pathway targeting, suggesting that pathway cross-talk limits the efficacy of p38 inhibition alone [26] [24].

The molecular mechanisms underlying p38-c-Jun amino-terminal kinase cross-talk involve shared substrates and regulatory proteins [24]. Both kinases can phosphorylate common transcription factors such as c-Jun, allowing c-Jun amino-terminal kinase to compensate for reduced p38 activity in promoting cell survival and inflammatory gene expression [10]. Additionally, c-Jun amino-terminal kinase activation can maintain mechanistic target of rapamycin complex 1 pathway activity, which supports cellular survival pathways that would otherwise be suppressed by p38 inhibition [24].

Interactions between p38 and extracellular signal-regulated kinase pathways occur through dual-specificity phosphatase regulation [23]. p38 activation normally enhances dual-specificity phosphatase-mediated dephosphorylation of c-Jun amino-terminal kinase, and p38 inhibition by losmapimod may disrupt this regulatory mechanism [23]. Conversely, extracellular signal-regulated kinase activation can influence p38 pathway activity through phosphatase regulation, creating bidirectional cross-talk that affects the overall cellular response to p38 inhibition.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Yang S, Lukey P, Beerahee M, Hoke F. Population pharmacokinetics of losmapimod in healthy subjects and patients with rheumatoid arthritis and chronic obstructive pulmonary diseases. Clin Pharmacokinet. 2013 Mar;52(3):187-98. doi: 10.1007/s40262-012-0025-6. PubMed PMID: 23254770.

3: Dewenter M, Vettel C, El-Armouche A. [Losmapimod: a novel drug against cardiovascular diseases?]. Dtsch Med Wochenschr. 2013 Jan;138(1-2):39-42. doi: 10.1055/s-0032-1327368. Epub 2012 Dec 18. Review. German. PubMed PMID: 23250695.

4: Ostenfeld T, Krishen A, Lai RY, Bullman J, Baines AJ, Green J, Anand P, Kelly M. Analgesic efficacy and safety of the novel p38 MAP kinase inhibitor, losmapimod, in patients with neuropathic pain following peripheral nerve injury: a double-blind, placebo-controlled study. Eur J Pain. 2013 Jul;17(6):844-57. doi: 10.1002/j.1532-2149.2012.00256.x. Epub 2012 Dec 14. PubMed PMID: 23239139.

5: Barbour AM, Sarov-Blat L, Cai G, Fossler MJ, Sprecher DL, Graggaber J, McGeoch AT, Maison J, Cheriyan J. Safety, tolerability, pharmacokinetics and pharmacodynamics of losmapimod following a single intravenous or oral dose in healthy volunteers. Br J Clin Pharmacol. 2013 Jul;76(1):99-106. doi: 10.1111/bcp.12063. PubMed PMID: 23215699; PubMed Central PMCID: PMC3703232.

6: Melloni C, Sprecher DL, Sarov-Blat L, Patel MR, Heitner JF, Hamm CW, Aylward P, Tanguay JF, DeWinter RJ, Marber MS, Lerman A, Hasselblad V, Granger CB, Newby LK. The study of LoSmapimod treatment on inflammation and InfarCtSizE (SOLSTICE): design and rationale. Am Heart J. 2012 Nov;164(5):646-653.e3. doi: 10.1016/j.ahj.2012.07.030. Epub 2012 Oct 16. PubMed PMID: 23137494.

7: Elkhawad M, Rudd JH, Sarov-Blat L, Cai G, Wells R, Davies LC, Collier DJ, Marber MS, Choudhury RP, Fayad ZA, Tawakol A, Gleeson FV, Lepore JJ, Davis B, Willette RN, Wilkinson IB, Sprecher DL, Cheriyan J. Effects of p38 mitogen-activated protein kinase inhibition on vascular and systemic inflammation in patients with atherosclerosis. JACC Cardiovasc Imaging. 2012 Sep;5(9):911-22. doi: 10.1016/j.jcmg.2012.02.016. PubMed PMID: 22974804.

8: Lomas DA, Lipson DA, Miller BE, Willits L, Keene O, Barnacle H, Barnes NC, Tal-Singer R; Losmapimod Study Investigators. An oral inhibitor of p38 MAP kinase reduces plasma fibrinogen in patients with chronic obstructive pulmonary disease. J Clin Pharmacol. 2012 Mar;52(3):416-24. doi: 10.1177/0091270010397050. Epub 2011 Nov 16. PubMed PMID: 22090363.

9: Cheriyan J, Webb AJ, Sarov-Blat L, Elkhawad M, Wallace SM, Mäki-Petäjä KM, Collier DJ, Morgan J, Fang Z, Willette RN, Lepore JJ, Cockcroft JR, Sprecher DL, Wilkinson IB. Inhibition of p38 mitogen-activated protein kinase improves nitric oxide-mediated vasodilatation and reduces inflammation in hypercholesterolemia. Circulation. 2011 Feb 8;123(5):515-23. doi: 10.1161/CIRCULATIONAHA.110.971986. Epub 2011 Jan 24. PubMed PMID: 21262998.

10: Welchman R. Advances and Progress in Drug Design - SMi's ninth annual meeting. IDrugs. 2010 Apr;13(4):239-42. PubMed PMID: 20373252.

11: Willette RN, Eybye ME, Olzinski AR, Behm DJ, Aiyar N, Maniscalco K, Bentley RG, Coatney RW, Zhao S, Westfall TD, Doe CP. Differential effects of p38 mitogen-activated protein kinase and cyclooxygenase 2 inhibitors in a model of cardiovascular disease. J Pharmacol Exp Ther. 2009 Sep;330(3):964-70. doi: 10.1124/jpet.109.154443. Epub 2009 Jun 25. PubMed PMID: 19556450.